molecular formula C8H6ClN3O B15222051 2-Chloro-3-cyano-6-methylisonicotinamide

2-Chloro-3-cyano-6-methylisonicotinamide

Cat. No.: B15222051
M. Wt: 195.60 g/mol
InChI Key: SLGIHUNANMKSMF-UHFFFAOYSA-N
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Description

2-Chloro-3-cyano-6-methylisonicotinamide is a chemical compound with the molecular formula C8H6ClN3O It is a derivative of isonicotinamide and features a chloro, cyano, and methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyano-6-methylisonicotinamide typically involves the chlorination of 3-cyano-6-methylisonicotinamide. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyano-6-methylisonicotinamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Reduction: Formation of 3-amino-6-methylisonicotinamide.

    Oxidation: Formation of 2-chloro-3-cyano-6-methylisonicotinic acid.

Scientific Research Applications

2-Chloro-3-cyano-6-methylisonicotinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyano-6-methylisonicotinamide involves its interaction with specific molecular targets. The chloro and cyano groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-cyano-6-methyl-5-nitroisonicotinate: Similar structure but with a nitro group, which may alter its reactivity and biological activity.

    3-Cyano-6-methylisonicotinamide: Lacks the chloro group, which may affect its chemical properties and applications.

Uniqueness

2-Chloro-3-cyano-6-methylisonicotinamide is unique due to the presence of both chloro and cyano groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

2-chloro-3-cyano-6-methylpyridine-4-carboxamide

InChI

InChI=1S/C8H6ClN3O/c1-4-2-5(8(11)13)6(3-10)7(9)12-4/h2H,1H3,(H2,11,13)

InChI Key

SLGIHUNANMKSMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)C#N)C(=O)N

Origin of Product

United States

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